1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
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Biological Activity
1-(2-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H17ClN2O2S. Its molecular weight is approximately 384.88 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in targeting various biological pathways.
Research indicates that compounds within the dihydropyridine class often interact with calcium channels and various receptors, influencing cellular signaling pathways. Specifically, this compound may act as an inhibitor of certain kinases or receptors, which are critical in cancer biology and other disease processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related dihydropyridine derivatives. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model after oral administration, suggesting that similar mechanisms may be at play for our compound of interest .
Enzyme Inhibition
Dihydropyridine derivatives have been shown to inhibit specific enzymes involved in tumor growth and metastasis. The structure of this compound suggests potential activity against various kinases, which are crucial for cell signaling and proliferation.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the effects of dihydropyridine derivatives on cancer cell lines; found significant inhibition of cell proliferation at micromolar concentrations. |
Study 2 | Evaluated the selectivity of similar compounds for Met kinase inhibition; demonstrated enhanced selectivity leading to reduced off-target effects. |
Study 3 | Analyzed pharmacokinetic properties; showed favorable absorption and distribution profiles in vivo, supporting further development for therapeutic use. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- Potent kinase inhibition : Related compounds have shown efficacy against various kinases implicated in cancer.
- Selectivity : Modifications in the chemical structure can enhance selectivity for specific targets, reducing side effects.
- In vivo efficacy : Early studies suggest promising results in animal models, warranting further exploration in clinical settings.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDBJEHLFDUUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.